MCHB-1 is classified as a designer drug due to its synthetic origins and specific pharmacological activity. Its chemical structure is characterized by a benzimidazole core, making it part of a broader class of compounds that have been studied for various biological activities. The compound's systematic name is 2-(4-ethoxybenzyl)-1-(cyclohexylmethyl)-N,N-diethyl-1H-benzo[d]imidazole-5-carboxamide, which reflects its complex molecular architecture.
The synthesis of MCHB-1 involves several key steps:
Industrial production would scale these methods, utilizing larger reactors and optimized processes to enhance efficiency and consistency in product quality.
MCHB-1 can undergo several types of chemical reactions:
These reactions are essential for exploring modifications that could enhance the efficacy or safety profile of MCHB-1 in therapeutic applications.
MCHB-1 acts primarily as an agonist for the CB2 receptor, which is predominantly expressed in peripheral tissues and immune cells. The mechanism involves:
MCHB-1 exhibits several notable physical and chemical properties:
These properties are critical for understanding how MCHB-1 may behave in biological systems and during storage.
MCHB-1 has various applications in scientific research:
MCHB-1 (chemical name: 2-(4-ethoxybenzyl)-1-(cyclohexylmethyl)-N,N-diethyl-1H-benzo[d]imidazole-5-carboxamide) is a synthetic benzimidazole derivative with a molecular formula of C₂₈H₃₇N₃O₂ and a molar mass of 447.623 g·mol⁻¹. Its IUPAC name reflects three key structural domains:
The 3D conformation (JSmol model) confirms the cyclohexyl ring adopts a chair conformation, while the benzimidazole core maintains planarity. The ethoxybenzyl group enables π-stacking interactions, critical for receptor binding [1].
Table 1: Atomic Composition of MCHB-1
Element | Count | Bond Type |
---|---|---|
Carbon (C) | 28 | Aliphatic: 18, Aromatic: 10 |
Hydrogen (H) | 37 | C-H: 37 |
Nitrogen (N) | 3 | Imidazole: 2, Amide: 1 |
Oxygen (O) | 2 | Ether: 1, Carbonyl: 1 |
MCHB-1 belongs to a broader class of cannabinoid-receptor-targeting benzimidazoles. Structural analogues typically modify three regions:
Notably, bioisosteric replacements (e.g., replacing benzimidazole with indole or indazole) retain cannabinoid activity but alter selectivity for CB1/CB2 receptors. MCHB-1 exhibits 30-fold selectivity for CB2 (Ki = 3.7 nM) over CB1 (Ki = 110 nM), attributed to its 4-ethoxybenzyl group’s steric bulk [1].
Table 2: Common Benzimidazole Analogues of MCHB-1
Analogue | R1 (N1) | R2 (C2) | R3 (Carboxamide) |
---|---|---|---|
MCHB-1 | Cyclohexylmethyl | 4-Ethoxybenzyl | -N(CH₂CH₃)₂ |
Typical Variant 1 | Adamantyl | Naphthyl | -N(CH₂)₄O (morpholide) |
Typical Variant 2 | Pentyl | 2-Fluorobenzyl | -N(CH₃)CH₂CH₂OCH₃ |
Solubility: MCHB-1 is lipophilic (calculated logP = 5.2), with poor aqueous solubility (<0.1 mg/mL). It dissolves in organic solvents (DMSO: >50 mg/mL; ethanol: ~15 mg/mL), facilitating experimental handling [1].
Stability:
Crystallography: Limited single-crystal X-ray data exists due to MCHB-1’s status as a designer drug. Predicted lattice parameters (P21/c space group) suggest a monoclinic structure with intermolecular H-bonding between the benzimidazole N-H and carbonyl oxygen.
NMR Spectroscopy (Predicted shifts in CDCl₃):
Mass Spectrometry:
IR Spectroscopy (KBr pellet, cm⁻¹):
Table 3: Characteristic IR Bands of MCHB-1
Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
ν(N-H) | 3390 | Medium |
ν(C-H) aliphatic | 2920, 2850 | Strong |
ν(C=O) amide | 1680 | Strong |
ν(C=N) imidazole | 1610 | Medium |
ν(C-O) ether | 1240 | Strong |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7